molecular formula C13H12N4O2S B4710747 {[5-(1H-INDOL-3-YL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID

{[5-(1H-INDOL-3-YL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID

Cat. No.: B4710747
M. Wt: 288.33 g/mol
InChI Key: QMWAUCRLJVWASB-UHFFFAOYSA-N
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Description

{[5-(1H-INDOL-3-YL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID is a complex organic compound that features an indole moiety, a triazole ring, and a sulfanyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(1H-INDOL-3-YL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID typically involves multiple steps, starting with the preparation of the indole and triazole precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds to form the triazole ring . The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

{[5-(1H-INDOL-3-YL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or triazole rings .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[5-(1H-INDOL-3-YL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID is unique due to the combination of the indole, triazole, and sulfanyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-17-12(15-16-13(17)20-7-11(18)19)9-6-14-10-5-3-2-4-8(9)10/h2-6,14H,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWAUCRLJVWASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[5-(1H-INDOL-3-YL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID
Reactant of Route 2
{[5-(1H-INDOL-3-YL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID
Reactant of Route 3
{[5-(1H-INDOL-3-YL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID
Reactant of Route 4
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{[5-(1H-INDOL-3-YL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID
Reactant of Route 5
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{[5-(1H-INDOL-3-YL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID
Reactant of Route 6
{[5-(1H-INDOL-3-YL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID

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